molecular formula C11H13N5O2 B6281699 rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans CAS No. 1807920-08-6

rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans

Cat. No. B6281699
CAS RN: 1807920-08-6
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazine and triazole, both of which are nitrogen-containing heterocycles. These types of compounds are often found in natural products, synthetic drugs, and functional materials, and form the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general synthetic approaches for triazolopyrazine derivatives involve starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .


Molecular Structure Analysis

The compound contains a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives are significant in drug discovery programs for their range of biological activities, including antidiabetic properties. A key pharmacophore of sitagliptin phosphate, a drug for treating type II diabetes mellitus, is based on this structure .

Antibacterial Activity

These derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains, such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activities against various cell lines in vitro, indicating potential applications in cancer research .

Kinase Inhibition

Computational studies have revealed that triazolo[4,3-a]pyrazine derivatives could be future inhibitors of P38 kinase, which is involved in inflammatory responses and is a target for drug development .

Medicinal Chemistry Applications

These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, which are important for developing treatments for various diseases .

Fluorescent Probes

Triazolo[4,3-a]pyrazine structures have been utilized as fluorescent probes due to their unique chemical properties, aiding in biological imaging and diagnostics .

Polymer Structural Units

The unique structure of these compounds has found applications as structural units within polymers, contributing to the development of new materials with specific properties .

Antifungal and Antimalarial Properties

These derivatives also possess antifungal and antimalarial properties, expanding their potential use in treating infectious diseases .

Each application mentioned above showcases the versatility and potential of triazolo[4,3-a]pyrazine derivatives in scientific research and drug development.

MDPI - Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine MDPI - Syntheses and Applications of 1,2,3-Triazoles Springer - Investigation of structure–activity relationship: In silico studies MDPI - Synthesis and Antibacterial Activity Frontiers - Design, Synthesis, and Biological Evaluation

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans involves the synthesis of the pyrrolidine ring, the triazole-pyrazine ring, and the carboxylic acid group. The final step involves the trans configuration of the molecule.", "Starting Materials": [ "4-methylpyrrolidin-3-one", "ethyl 2-bromoacetate", "sodium hydride", "2-amino-5-nitropyrazine", "sodium azide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol", "diethyl ether", "chloroform", "hexanes", "acetonitrile", "dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "N,N-dimethylglycine", "trifluoroacetic acid", "methanol", "acetic acid", "tetrahydrofuran", "dichloromethane" ], "Reaction": [ "4-methylpyrrolidin-3-one is reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 4-methylpyrrolidine-3-carboxylate.", "Ethyl 4-methylpyrrolidine-3-carboxylate is reduced with sodium borohydride to form 4-methylpyrrolidine-3-carboxylic acid.", "2-amino-5-nitropyrazine is reacted with sodium azide in the presence of sodium hydroxide to form 2-azido-5-nitropyrazine.", "2-Azido-5-nitropyrazine is reduced with sodium borohydride to form 2-amino-5-nitropyrazine.", "4-Methylpyrrolidine-3-carboxylic acid is coupled with 2-amino-5-nitropyrazine in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to form 4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid.", "4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid is treated with trifluoroacetic acid to remove the protecting groups.", "The resulting compound is purified by column chromatography using a mixture of methanol and water as the eluent.", "The final step involves the trans configuration of the molecule, which can be achieved by treating the compound with acetic acid in tetrahydrofuran and then with dichloromethane and hexanes." ] }

CAS RN

1807920-08-6

Product Name

rac-(3R,4R)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid, trans

Molecular Formula

C11H13N5O2

Molecular Weight

247.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.